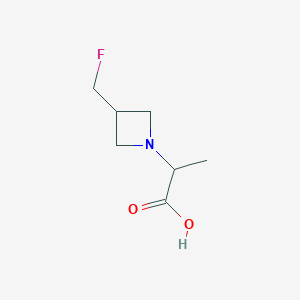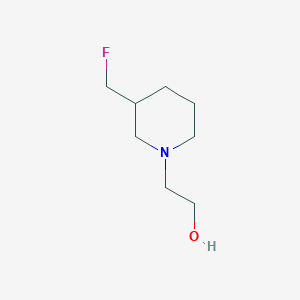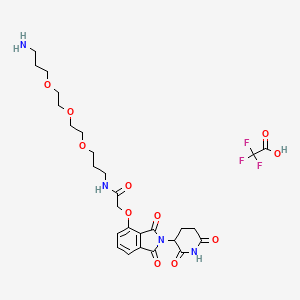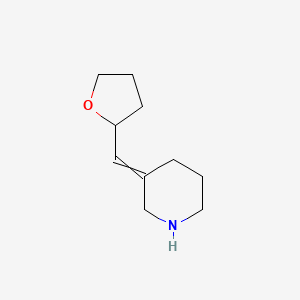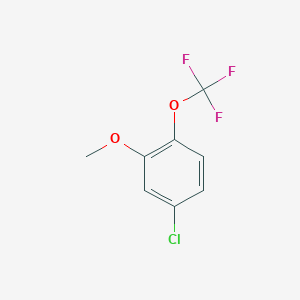
6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated, methoxylated, and methylated derivative of tetrahydroquinoline. This compound is part of the quinoline family, which is known for its diverse biological and chemical properties. Quinoline derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from simple precursors. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Friedländer synthesis, which involves the reaction of o-aminoaryl ketones with carbonyl compounds under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and cost-effectiveness. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Reduction of the quinoline ring to produce dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation: Quinone derivatives, which are important in dye and pigment synthesis.
Reduction: Dihydroquinoline derivatives, which have potential pharmaceutical applications.
Substitution: Substituted quinolines with various functional groups, useful in medicinal chemistry.
Scientific Research Applications
Chemistry: In chemistry, 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is used as a building block for the synthesis of more complex molecules. Its fluorine and methoxy groups make it a versatile intermediate in organic synthesis.
Biology: This compound has shown biological activity in various assays, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may be used in the treatment of infections, inflammation, and cancer.
Industry: In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it valuable in various industrial applications.
Mechanism of Action
The mechanism by which 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline exerts its effects depends on its specific biological target. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell division or induce apoptosis.
Molecular Targets and Pathways:
Antimicrobial: Inhibition of bacterial enzymes such as DNA gyrase or topoisomerase.
Anticancer: Induction of apoptosis through pathways involving p53 and caspases.
Comparison with Similar Compounds
6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the methoxy group.
8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the fluorine atom.
2-Methyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks both fluorine and methoxy groups.
Uniqueness: 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both fluorine and methoxy groups, which significantly influence its chemical reactivity and biological activity. These groups enhance its stability and ability to interact with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
6-fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-7-3-4-8-5-9(12)6-10(14-2)11(8)13-7/h5-7,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGZKJZQSMTPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C(=CC(=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1490397.png)
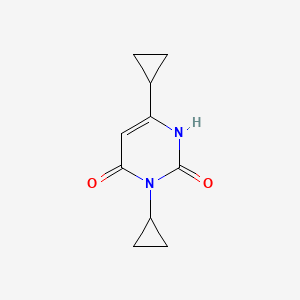
![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490400.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1490401.png)
![6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490403.png)
![1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490404.png)
![6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490405.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1490407.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-ol](/img/structure/B1490411.png)
